molecular formula C14H16ClN5O B2408387 (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone CAS No. 1385324-60-6

(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone

Cat. No.: B2408387
CAS No.: 1385324-60-6
M. Wt: 305.77
InChI Key: CMFWUWYUTWAJBU-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone is a chemical compound for research use. It features a chloropyridinyl group linked to a piperazine ring system, a structural motif found in compounds investigated for various biological activities. Similar piperazine-containing molecules are explored in medicinal chemistry research for their potential as enzyme inhibitors or receptor ligands . For example, some compounds with a piperazine core are subjects of patents for use as anti-proliferative or anti-viral agents , while others are studied for their potential to treat neurological conditions . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant scientific literature for specific application data.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-18-5-4-16-14(18)20-8-6-19(7-9-20)13(21)11-2-3-12(15)17-10-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFWUWYUTWAJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with a piperazine derivative that has been pre-functionalized with a methylimidazole group. The final step involves the formation of the methanone linkage through a condensation reaction, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often require a base and are conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (6-Chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13H15ClN4C_{13}H_{15}ClN_{4} with a molecular weight of approximately 270.74 g/mol. The structure features a chlorinated pyridine ring and a piperazine moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds containing piperazine and pyridine rings exhibit significant antitumor properties. A study demonstrated that derivatives of piperazine could inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression . The specific compound has shown efficacy against several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

Antimicrobial activity has also been observed in related compounds. A series of piperazine derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens . The presence of the chloropyridine group is believed to enhance the antimicrobial efficacy by improving membrane permeability and interaction with microbial targets.

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in disease processes, such as those linked to inflammation or tumor growth. Further studies are required to elucidate the precise molecular targets.

Study 1: Antitumor Efficacy

In a preclinical study, this compound was tested against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The compound was noted to induce apoptosis via caspase activation pathways .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting that the compound effectively disrupts bacterial growth mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureAntitumor ActivityAntimicrobial Activity
This compoundStructureHighModerate
Piperazine Derivative AStructureModerateHigh
Piperazine Derivative BStructureLowHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (6-chloropyridin-3-yl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving coupling reactions between chloropyridine derivatives and functionalized piperazines. For example, acylation of 6-chloronicotinic acid with a piperazine intermediate (e.g., 1-methylimidazole-substituted piperazine) using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under inert conditions is a common approach . Purification techniques such as column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol are critical to achieve >95% purity. Monitoring via TLC and HPLC at each step ensures reaction completion .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the chloropyridine (δ ~8.5–8.7 ppm for aromatic protons) and piperazine/imidazole moieties (δ ~3.0–4.0 ppm for methylene/methyl groups) .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~360–370 based on similar analogs) .
  • IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~600–800 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect precipitation .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed chloropyridine) can be identified via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies in IC50 values (e.g., antiparasitic vs. anticancer assays) may arise from differences in cell permeability or metabolic stability. Cross-validate using:

  • Cellular uptake studies : LC-MS quantification of intracellular compound levels .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via HRMS to identify active/inactive metabolites .
  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase targets) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects .

Q. How can computational modeling guide SAR studies for optimizing target affinity?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with hypothetical targets (e.g., kinase ATP-binding pockets). Focus on the chloropyridine’s halogen bonding and the imidazole’s π-π stacking .
  • MD simulations : Assess conformational stability of the piperazine linker in aqueous vs. lipid bilayer environments (GROMACS/NAMD) .
  • QSAR models : Train on analogs (e.g., from PubChem) to predict logP, polar surface area, and bioavailability .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer :

  • Standardized synthesis : Use automated reactors (e.g., ChemRacer) for precise control of reaction time/temperature .
  • QC protocols : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Bioassay normalization : Include reference compounds (e.g., doxorubicin for cytotoxicity) and internal controls (e.g., ATP levels for viability assays) .

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